molecular formula C21H17F3N4O3S3 B4384045 [1-PHENYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOL-5-YL][4-(2-THIENYLSULFONYL)PIPERAZINO]METHANONE

[1-PHENYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOL-5-YL][4-(2-THIENYLSULFONYL)PIPERAZINO]METHANONE

Cat. No.: B4384045
M. Wt: 526.6 g/mol
InChI Key: SUJRPMZLJLDFEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Phenyl-5-{[4-(2-thienylsulfonyl)-1-piperazinyl]carbonyl}-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure combining a thieno[2,3-c]pyrazole core with various functional groups, including a phenyl group, a piperazinylcarbonyl group, and a trifluoromethyl group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-PHENYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOL-5-YL][4-(2-THIENYLSULFONYL)PIPERAZINO]METHANONE typically involves multi-step reactions. One common approach is the cyclocondensation of appropriate hydrazines with carbonyl compounds, followed by further functionalization steps. For instance, the synthesis may start with the preparation of the thieno[2,3-c]pyrazole core through a cyclocondensation reaction involving hydrazine and a suitable diketone or enone .

Industrial Production Methods: Industrial production methods for this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality .

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-5-{[4-(2-thienylsulfonyl)-1-piperazinyl]carbonyl}-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like bromine or hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst choices .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can introduce new functional groups, such as halogens or alkyl groups .

Mechanism of Action

The mechanism of action of [1-PHENYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOL-5-YL][4-(2-THIENYLSULFONYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

    1-Phenyl-3-(trifluoromethyl)-1H-pyrazole: Shares the pyrazole core but lacks the thieno and piperazinylcarbonyl groups.

    1-Phenyl-5-(4-piperazinylcarbonyl)-1H-pyrazole: Similar structure but without the thieno and trifluoromethyl groups.

    1-Phenyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole: Similar structure but lacks the piperazinylcarbonyl group

Uniqueness: 1-Phenyl-5-{[4-(2-thienylsulfonyl)-1-piperazinyl]carbonyl}-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the thieno[2,3-c]pyrazole core, along with the phenyl, piperazinylcarbonyl, and trifluoromethyl groups, makes it a versatile compound with diverse applications .

Properties

IUPAC Name

[1-phenyl-3-(trifluoromethyl)thieno[2,3-c]pyrazol-5-yl]-(4-thiophen-2-ylsulfonylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17F3N4O3S3/c22-21(23,24)18-15-13-16(33-20(15)28(25-18)14-5-2-1-3-6-14)19(29)26-8-10-27(11-9-26)34(30,31)17-7-4-12-32-17/h1-7,12-13H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUJRPMZLJLDFEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=CC3=C(S2)N(N=C3C(F)(F)F)C4=CC=CC=C4)S(=O)(=O)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17F3N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

526.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1-PHENYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOL-5-YL][4-(2-THIENYLSULFONYL)PIPERAZINO]METHANONE
Reactant of Route 2
Reactant of Route 2
[1-PHENYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOL-5-YL][4-(2-THIENYLSULFONYL)PIPERAZINO]METHANONE
Reactant of Route 3
Reactant of Route 3
[1-PHENYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOL-5-YL][4-(2-THIENYLSULFONYL)PIPERAZINO]METHANONE
Reactant of Route 4
[1-PHENYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOL-5-YL][4-(2-THIENYLSULFONYL)PIPERAZINO]METHANONE
Reactant of Route 5
[1-PHENYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOL-5-YL][4-(2-THIENYLSULFONYL)PIPERAZINO]METHANONE
Reactant of Route 6
Reactant of Route 6
[1-PHENYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOL-5-YL][4-(2-THIENYLSULFONYL)PIPERAZINO]METHANONE

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